molecular formula C25H24N2O5 B2610906 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 892266-08-9

1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2610906
CAS番号: 892266-08-9
分子量: 432.476
InChIキー: OYTAEWXNFKMUBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinazoline-2,4(1H,3H)-dione class, characterized by a bicyclic core with ketone groups at positions 2 and 3. The substitution pattern includes a 2-methylbenzyl group at position 1 and a 3,4,5-trimethoxyphenyl (TMP) moiety at position 4. The TMP group is frequently associated with biological activities such as microtubule disruption (e.g., combretastatin analogs) , while the quinazoline-dione scaffold is explored for antibacterial and anticancer properties .

特性

IUPAC Name

1-[(2-methylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-16-9-5-6-10-17(16)15-26-20-12-8-7-11-19(20)24(28)27(25(26)29)18-13-21(30-2)23(32-4)22(14-18)31-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTAEWXNFKMUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2-methylbenzyl and 3,4,5-trimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HeLa cells with an IC50 value of approximately 12.90 µM and against A549 lung cancer cells with an IC50 value of around 18.00 µM . These results indicate that 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione could serve as a lead compound for the development of new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the methoxy groups or the quinazoline core can significantly affect biological activity. For example:

Compound VariationObserved Activity (IC50 in µM)
Parent Compound12.90 (HeLa)
Trimethoxy Variant11.70 (HeLa)
Additional Substituent9.00 (HeLa)

This table illustrates how slight modifications can enhance potency against specific cancer cell lines.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study conducted by El-Azab et al. synthesized a series of quinazoline derivatives including 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione and assessed their antitumor activity against various cell lines. The results indicated that compounds with multiple methoxy groups exhibited enhanced cytotoxicity compared to their counterparts with fewer substitutions .

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on this compound indicated strong binding affinities to targets involved in cancer progression. These studies provide insights into how structural modifications can lead to improved interactions with target proteins .

作用機序

The mechanism of action of 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition or apoptosis induction.

類似化合物との比較

Comparison with Structural Analogs

Quinazoline-2,4(1H,3H)-dione Derivatives

(a) 1-(3-Methylbenzyl)-3-(3,4,5-Trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
  • Structural Difference : The methyl group on the benzyl substituent is at position 3 instead of 2.
  • Implications : Positional isomerism may alter steric hindrance or π-π stacking interactions with biological targets. While direct activity data are unavailable, analogs with 3-methylbenzyl groups often show reduced metabolic stability compared to 2-methyl derivatives due to increased susceptibility to oxidative enzymes .
(b) Quinazoline-2,4(1H,3H)-dione with Oxadiazole Substituents
  • Example : Compound III from , featuring oxadiazole rings at positions 1 and 3.
  • Activity Comparison : Oxadiazole-containing derivatives exhibit enhanced antibacterial potency (MIC: 0.5 µg/mL against S. aureus) compared to alkyl-substituted analogs like the target compound, likely due to improved hydrogen bonding and membrane permeability .
(c) 3-Hydroxyquinazoline-2,4-dione Derivatives
  • Example : 3-Hydroxy-6-nitroquinazoline-2,4-dione ().
  • Functional Group Impact : The hydroxyl group at position 3 increases solubility but reduces cellular uptake compared to lipophilic TMP-substituted derivatives. This highlights the TMP group’s role in balancing hydrophobicity and target affinity .

Non-Quinazoline Compounds with 3,4,5-Trimethoxyphenyl Moieties

(a) Combretastatin Analog: 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)oxazol-5(4H)-one
  • Structure-Activity Relationship (SAR): The TMP group in combretastatin analogs is critical for tubulin polymerization inhibition (IC₅₀: 1–10 nM).
(b) Pyrazoline Derivatives (e.g., 3-(4-Nitrophenyl)-5-(3,4,5-TMP)-4,5-dihydro-1H-pyrazole)
  • Activity : These compounds show antiproliferative activity (IC₅₀: 5–20 µM) against cancer cells, attributed to the TMP group’s role in stabilizing hydrophobic interactions. The pyrazoline core, however, may confer different pharmacokinetic profiles compared to quinazoline-diones .

Data Table: Key Structural and Functional Comparisons

Compound Class Substituents (Position 1/3) Biological Activity Key Reference
Target Quinazoline-dione 2-Methylbenzyl / TMP Antibacterial (Inferred)
3-Methylbenzyl Quinazoline-dione 3-Methylbenzyl / TMP Undocumented
Oxadiazole Quinazoline-dione Oxadiazole / Oxadiazole Antibacterial (MIC: 0.5 µg/mL)
Combretastatin Oxazolone TMP-Benzylidene / TMP Antitubulin (IC₅₀: 1–10 nM)
Pyrazoline Derivatives 4-Nitrophenyl / TMP Anticancer (IC₅₀: 5–20 µM)

生物活性

The compound 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O5C_{25}H_{24}N_2O_5, with a molecular weight of 432.5 g/mol. The structure features a quinazoline core substituted with a 2-methylbenzyl group and a 3,4,5-trimethoxyphenyl group.

PropertyValue
Molecular FormulaC25H24N2O5C_{25}H_{24}N_2O_5
Molecular Weight432.5 g/mol
CAS Number899922-11-3

Antitumor Activity

Quinazoline derivatives have also been explored for their anticancer properties. In vitro studies using the MTT assay have indicated that certain quinazoline compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives showed IC50 values ranging from 12.54 µM to 16.70 µM against breast (MCF7) and colon (HCT116) cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline ring can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been investigated against both Gram-positive and Gram-negative bacteria. A recent study reported that certain quinazoline-2,4(1H,3H)-dione derivatives exhibited moderate antibacterial activity with inhibition zones ranging from 10 to 13 mm against strains such as Staphylococcus aureus and Escherichia coli . These findings indicate that compounds similar to 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione may possess comparable antimicrobial properties.

Case Study: Antiviral Efficacy

In a study focusing on the antiviral efficacy of quinazoline derivatives, compounds were screened for their ability to inhibit viral replication in vitro. The most promising candidates were further evaluated for their cytotoxicity and selectivity indices. The findings revealed that several compounds had favorable profiles with low cytotoxicity while maintaining potent antiviral activity .

Case Study: Anticancer Properties

Another investigation assessed the anticancer effects of synthesized quinazoline derivatives in various cancer cell lines. The results indicated that modifications to the substituents significantly influenced the compounds' potency against cancer cells. Notably, a derivative with a specific hydrazide moiety demonstrated superior activity with an IC50 value of 12.54 µM against HCT116 cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。